
Mal-PFP ester
Overview
Description
Mal-PFP ester (CAS: 138194-55-5) is a bifunctional alkyl/ether-based linker widely employed in PROTACs (Proteolysis-Targeting Chimeras), a cutting-edge therapeutic strategy for selective protein degradation. Its molecular formula is C₁₃H₆F₅NO₄, with a molecular weight of 335.18 g/mol and a relative density of 1.621 g/cm³ (predicted) . Key physicochemical properties include a topological polar surface area (TPSA) of 63.68 Ų, LogP of 1.6026, and four rotatable bonds, which contribute to its flexibility in molecular design .
Structurally, this compound contains a maleimide group (Mal) for thiol conjugation and a pentafluorophenyl (PFP) ester group for nucleophilic substitution, enabling covalent linkage of PROTAC components (e.g., E3 ligase ligands and target protein binders) . It operates via the ubiquitin-proteasome system, facilitating targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PFP ester typically follows a multi-step process that integrates PEGylation, maleimide functionalization, and PFP ester activation. The general approach involves:
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PEG Backbone Preparation : A polyethylene glycol (PEG) chain serves as the hydrophilic spacer.
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Maleimide Introduction : A maleimide group is conjugated to one terminus of the PEG chain.
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PFP Ester Activation : The opposite terminus is functionalized with a pentafluorophenyl (PFP) ester for amine reactivity.
Maleimide Conjugation to PEG
Maleimide groups are introduced via reaction with maleic anhydride or pre-formed maleimide derivatives. In a representative procedure, PEG-amine (e.g., NH₂-PEG-NH₂) reacts with maleic anhydride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize hydrochloric acid generated during the reaction . The mixture is stirred at 25°C for 12 hours, followed by solvent evaporation and precipitation in cold diethyl ether.
Critical Parameters :
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Solvent Choice : DCM or dimethylformamide (DMF) ensures solubility of PEG-amine and maleic anhydride .
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Stoichiometry : A 1.2:1 molar ratio of maleic anhydride to PEG-amine prevents side reactions.
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Temperature : Reactions conducted above 30°C risk maleimide hydrolysis .
PFP Ester Activation
The PEG-maleimide intermediate is activated with pentafluorophenol (PFP) using carbodiimide coupling agents such as ethylcarbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC). For example, PEG-maleimide (1 equiv) is dissolved in DCM, followed by sequential addition of EDC·HCl (1.5 equiv) and PFP (2 equiv). The reaction proceeds at 0°C for 2 hours, then at room temperature for 12 hours .
Reaction Optimization :
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Coupling Agents : EDC·HCl offers higher yields (85–90%) compared to DCC (70–75%) due to better solubility in polar solvents .
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Side Reactions : Excess PFP minimizes residual carboxylic acid groups, which could lead to hydrolysis .
Purification and Characterization
Chromatographic Purification
Crude this compound is purified via flash chromatography using ethyl acetate/hexane (4:6 v/v) to separate unreacted PFP and EDC byproducts . Industrial-scale processes employ continuous chromatography systems to reduce solvent consumption by 40%.
Precipitation and Dialysis
Post-chromatography, the product is precipitated in ice-cold diethyl ether to remove residual DCM. For aqueous compatibility, dialysis against deionized water (MWCO 3.5 kDa) for 48 hours ensures removal of low-molecular-weight impurities .
Purity Metrics :
Method | Purity (%) | Key Impurities |
---|---|---|
Flash Chromatography | 92–95 | Unreacted PEG-maleimide |
Dialysis | 98–99 | Residual solvents |
Industrial Production Methods
Industrial synthesis scales lab procedures while addressing cost and safety constraints:
Large-Scale Reactor Design
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Continuous Flow Systems : Enhance mixing efficiency and reduce reaction times by 30% compared to batch reactors.
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Temperature Control : Jacketed reactors maintain temperatures at 25±0.5°C to prevent maleimide degradation .
Solvent Recovery
DMF and DCM are recycled via fractional distillation, achieving 90% solvent recovery rates. This reduces production costs by $15–20 per kilogram of this compound.
Parameter | Specification |
---|---|
Temperature | -20°C (±2°C) |
Humidity | <10% RH |
Container | Amber glass with desiccant |
Comparative Analysis of Synthetic Methods
The table below contrasts lab-scale and industrial methods:
Parameter | Lab-Scale | Industrial-Scale |
---|---|---|
Reaction Volume | 0.1–1 L | 500–1000 L |
Yield | 70–80% | 85–90% |
Purification | Flash Chromatography | Continuous Chromatography |
Cost per Gram | $120–150 | $40–50 |
Chemical Reactions Analysis
Types of Reactions
Mal-PFP ester primarily undergoes nucleophilic substitution reactions due to the presence of the pentafluorophenyl ester group. This group reacts readily with primary amines to form stable amide bonds. Additionally, the maleimide group can participate in Michael addition reactions with thiols, making it a versatile compound for various chemical modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines are the most common reagents used in nucleophilic substitution reactions with this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane at room temperature.
Michael Addition: Thiols are commonly used in Michael addition reactions with the maleimide group. The reaction conditions often include a mild base such as triethylamine and are carried out at room temperature.
Major Products Formed
Amide Bonds: The reaction with primary amines results in the formation of stable amide bonds.
Thioether Bonds: The reaction with thiols through Michael addition results in the formation of thioether bonds.
Scientific Research Applications
Targeted Protein Degradation (PROTACs)
Mal-PFP ester is primarily utilized in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade specific proteins within cells via the ubiquitin-proteasome system. This approach offers potential therapeutic benefits for diseases such as cancer by enabling the targeted removal of unwanted proteins. The stability of the thioether bond formed between this compound and thiols significantly influences the efficacy of these compounds.
Polymer Functionalization
Recent studies have highlighted the use of pentafluorophenyl esters, including Mal-PFP, for the functionalization of polymers produced through methods like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. The PFP group allows for efficient coupling with amines, resulting in well-controlled polymer architectures with desirable properties .
Table 1: Comparison of Reactive Linkers
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Activated Ester | Dual reactivity towards thiols and amines |
Maleimide-NHS Ester | Activated Ester | Reacts with amines; commonly used in bioconjugation |
Maleimide-DPEG8-TFP Ester | PEG Linker | Improves solubility and flexibility |
6-Maleimidocaproic Acid PFP Ester | Alkyl-based Linker | Combines maleimide reactivity with PFP stability |
Bioconjugation Strategies
This compound is employed in various bioconjugation strategies due to its ability to form stable linkages with target proteins. This includes applications in drug delivery systems where it is used to attach therapeutic agents to targeting moieties, enhancing specificity and efficacy .
Nanotechnology
In nanotechnology, this compound has been utilized to create functionalized nanoparticles that can be used for drug delivery or imaging applications. For example, it has been incorporated into polymeric micelles that improve the solubility and bioavailability of poorly soluble drugs .
Case Study 1: Development of PROTACs
A recent study demonstrated the effectiveness of this compound in synthesizing a novel PROTAC that targets a specific oncogenic protein. The compound was shown to induce degradation of the target protein in cancer cell lines, highlighting its potential as a therapeutic agent.
Case Study 2: Polymer Functionalization
In another investigation, researchers used this compound to functionalize poly(N-isopropylacrylamide) (PNIPAM) polymers. The resulting materials exhibited enhanced thermal responsiveness and biocompatibility, making them suitable for biomedical applications such as drug release systems .
Mechanism of Action
The mechanism of action of Mal-PFP ester involves the formation of covalent bonds with primary amines or thiols. The pentafluorophenyl ester group reacts with primary amines to form stable amide bonds, while the maleimide group undergoes Michael addition with thiols to form thioether bonds. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and chemical modification.
Comparison with Similar Compounds
Mal-PFP ester belongs to a family of maleimide- and PFP-containing linkers. Below is a detailed comparison with structurally or functionally analogous compounds:
Non-PEGylated PFP Esters
Mal-NH-PEG₂-CH₂CH₂COOPFP Ester
- CAS : 1347750-81-5
- Molecular Formula : C₂₀H₁₉F₅N₂O₇
- Molecular Weight : 494.37 g/mol
- Used in antibody-drug conjugates (ADCs) for improved solubility .
- Applications : Broader utility in drug delivery systems compared to this compound, which is specialized for PROTACs .
PEGylated PFP Esters
PEGylation introduces polyethylene glycol (PEG) chains to modulate solubility, stability, and biocompatibility.
Key Trends :
- Solubility : PEG chain length inversely correlates with LogP. This compound (LogP 1.6) is less hydrophilic than PEGylated variants .
- Biological Compatibility: PEGylated derivatives (e.g., DMPE-PEG-Mal) are preferred in nanoparticle functionalization due to reduced immunogenicity .
Non-PFP Maleimide Linkers
Mal-amido-PEG₃-Alcohol
- CAS : 146551-23-7
- Molecular Formula: C₁₀H₁₅NO₅
- Molecular Weight : 229.23 g/mol
- Key Features : Replaces PFP with a hydroxyl group, enabling alcohol-specific conjugation. Lower molecular weight simplifies synthetic workflows .
Mal-Sulfo-DBCO
- CAS: Not provided
- Key Features : Contains a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC). Used in click chemistry applications, unlike this compound’s nucleophilic substitution .
Biological Activity
Mal-PFP ester, or maleimide pentafluorophenyl ester, is a specialized compound primarily utilized in the synthesis of targeted protein degradation agents known as PROTACs (proteolysis-targeting chimeras). This compound is characterized by its unique reactivity towards thiol and amine groups, making it a valuable tool in chemical biology and therapeutic development. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a maleimide moiety that reacts with thiols and a pentafluorophenyl ester group that enhances its stability and reactivity. The compound's structure allows for efficient conjugation to biomolecules, which is essential for developing PROTACs.
Property | Value |
---|---|
Molecular Formula | C₁₃H₆F₅NO₄ |
Molecular Weight | 325.18 g/mol |
Appearance | White to off-white powder |
Solubility | Soluble in DMSO |
This compound plays a critical role in the design of PROTACs, which function by harnessing the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
- Conjugation : this compound forms stable thioether bonds with thiol-containing proteins.
- Targeting : The PROTACs consist of two ligands: one binds to the target protein while the other recruits an E3 ubiquitin ligase.
- Degradation : This interaction leads to ubiquitination and subsequent degradation of the target protein by the proteasome.
Biological Activity and Applications
Research indicates that this compound significantly enhances the efficacy of PROTACs in various cellular environments. Its ability to form stable linkages with target proteins allows for selective removal of unwanted proteins, which is particularly beneficial in cancer therapy.
Case Studies
- Cancer Research : A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.
- Neurodegenerative Diseases : Another investigation highlighted the potential of this compound-based PROTACs in targeting misfolded proteins associated with neurodegenerative disorders, showing promise for therapeutic applications.
Comparative Analysis with Other Linkers
This compound offers distinct advantages over other linkers used in bioconjugation:
Linker | Reactivity | Stability | Applications |
---|---|---|---|
Maleimide-NHS Ester | Thiol-reactive | Moderate | Commonly used in bioconjugation |
Maleimide-DPEG8-TFP Ester | Thiol-reactive | High | Improved solubility and flexibility |
This compound | Thiol & Amine-reactive | High | Advanced bioconjugates for therapeutics |
Research Findings
Recent studies have focused on optimizing the use of this compound in various applications:
- Stability Studies : Research has shown that the thioether bond's stability formed between this compound and thiols is crucial for the effective functioning of PROTACs in cellular systems.
- Efficacy Assessments : Various assays have confirmed that PROTACs using this compound exhibit higher degradation rates compared to those using traditional linkers like NHS esters .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Mal-PFP ester critical for experimental design, and how do they influence reaction protocols?
Methodological Answer: this compound’s molecular formula (C₁₃H₆F₅NO₄), molecular weight (335.18 g/mol), and reactive groups (pentafluorophenyl ester and maleimide) dictate its applications in bioconjugation. Key properties include:
- LogP (1.4) : Indicates moderate lipophilicity, requiring solvent optimization for aqueous reactions.
- Hydrogen bond acceptors (9) : Influences solubility in polar solvents like DMSO or PEG-based formulations .
- Reactivity : The pentafluorophenyl (PFP) ester group undergoes nucleophilic substitution with amines, while the maleimide reacts with thiols.
For reproducible results, pre-dissolve in DMSO (10–50 mg/mL stock solutions) and validate purity via HPLC-MS before use .
Q. How do solubility characteristics of this compound affect formulation design for in vitro and in vivo studies?
Methodological Answer: this compound’s solubility varies significantly across solvents, necessitating tailored formulations:
Solvent System | Compatibility | Use Case |
---|---|---|
DMSO + Tween 80 + Saline (10:5:85) | High stability | Intraperitoneal (IP) injection |
DMSO + Corn oil (10:90) | Lipid-soluble delivery | Subcutaneous (SC) administration |
0.5% CMC-Na suspension | Aqueous dispersion | Oral dosing in animal models |
Validate solubility via dynamic light scattering (DLS) for nanoparticles or UV-Vis spectroscopy for concentration verification. For in vivo studies, ensure formulations meet biocompatibility standards (e.g., endotoxin-free saline) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound’s thiol-reactive conjugation using experimental design frameworks?
Methodological Answer: Apply the Taguchi Method (L9 orthogonal array) to evaluate critical parameters:
Factors : pH (6.5–7.5), molar ratio (this compound:thiol = 1:1 to 1:5), temperature (4–37°C), and reaction time (1–24 hrs).
Response Metrics : Conjugation efficiency (HPLC quantification), byproduct formation (LC-MS), and stability (circular dichroism).
ANOVA Analysis : Identify dominant factors (e.g., pH contributes ~40% variance in efficiency) .
Example workflow:
- Pre-screen factors via fractional factorial design.
- Optimize using response surface methodology (RSM).
- Validate with triplicate runs under predicted optimal conditions.
Q. What strategies resolve contradictions in solubility data for this compound across literature sources?
Methodological Answer: Contradictions often arise from:
- Solvent purity : Trace water in DMSO reduces solubility; use anhydrous solvents and Karl Fischer titration for verification.
- Temperature effects : Solubility in PEG300 increases by 15% at 25°C vs. 4°C; document thermal conditions rigorously.
- Analytical variability : Compare data across methods (e.g., gravimetric vs. spectrophotometric assays).
Actionable steps :
Replicate reported protocols with identical reagents (e.g., SBE-β-CD vs. standard β-cyclodextrin).
Publish negative results with full metadata (e.g., solvent lot numbers, humidity during experiments) .
Q. How can researchers develop validated analytical methods for quantifying this compound degradation products?
Methodological Answer: Leverage multi-method validation to address hydrolysis byproducts (e.g., maleic acid or pentafluorophenol):
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor m/z 335→177 (this compound) and m/z 184→140 (pentafluorophenol).
- 1H-NMR : Track maleimide proton signals (δ 6.7–7.1 ppm) for degradation kinetics.
- QC Criteria : Establish limits for byproduct thresholds (<5% per ICH Q3A guidelines) .
Q. Data Contradiction Analysis Framework
For conflicting results (e.g., variable reaction yields):
Step | Action | Tools |
---|---|---|
1 | Replicate experiments | Identical reagents, equipment calibration |
2 | Cross-validate assays | Compare HPLC, NMR, and MS data |
3 | Environmental audit | Monitor O₂ levels, humidity, light exposure |
4 | Statistical analysis | Use Grubbs’ test for outliers; report confidence intervals |
Reference frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure investigations .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO4/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(22)3-4-19-5(20)1-2-6(19)21/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAMZASRXMNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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